

"safety and handling of 2-(4-Methoxybenzamido)acetic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxybenzamido)acetic acid

Cat. No.: B078517

[Get Quote](#)

An In-Depth Technical Guide to the Safety and Handling of **2-(4-Methoxybenzamido)acetic acid**

Introduction

2-(4-Methoxybenzamido)acetic acid, also known as N-(4-methoxybenzoyl)glycine or p-methoxyhippuric acid, is a derivative of the amino acid glycine.^[1] It serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.^[2] Its structure incorporates a 4-methoxybenzoyl group attached to the nitrogen atom of glycine, a feature that makes it useful as a protected glycine monomer in Solid-Phase Peptide Synthesis (SPPS).^[2] Given its application in research and development, a thorough understanding of its safety and handling characteristics is paramount for professionals in laboratory settings.

This guide provides comprehensive technical information on the safe handling, storage, and disposal of **2-(4-Methoxybenzamido)acetic acid**, compiled from available safety data sheets and chemical databases. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Chemical Identification

Proper identification is the first step in ensuring chemical safety. The following table summarizes the key identifiers for **2-(4-Methoxybenzamido)acetic acid**.

Identifier	Value
IUPAC Name	2-[(4-methoxybenzoyl)amino]acetic acid[1][3]
Synonyms	N-(4-methoxybenzoyl)glycine, p-Methoxyhippuric acid, Anisuric acid[1]
CAS Number	13214-64-7[3][4]
Molecular Formula	C10H11NO4[3][4]
Molecular Weight	209.20 g/mol [1][3]
InChI Key	SIEIOUWSTGWJGE-UHFFFAOYSA-N[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-(4-Methoxybenzamido)acetic acid** is classified as hazardous.[1][3] The primary hazards are related to irritation and potential harm if ingested.

GHS Classification	Category	Hazard Statement
Acute Toxicity, Oral	Not specified	H302: Harmful if swallowed[3]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation[1]

GHS Pictogram:

[3]

Signal Word:Warning[1][3]

Precautionary Statements:

- Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1]
- Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if eye irritation persists), P332+P317 (If skin irritation occurs: Get medical help).[1]
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Physical and Chemical Properties

The table below lists the known physical and chemical properties of **2-(4-Methoxybenzamido)acetic acid**.

Property	Value
Physical Form	Solid[3]
Purity	≥97%[3]
Molecular Weight	209.20 g/mol [1][3]
Storage Temperature	Room temperature[3]

Experimental Protocols

General Handling of a Solid Chemical of Unknown Toxicity

In the absence of a specific Safety Data Sheet (SDS) for a compound, it should be treated as a "chemical of unknown toxicity".[\[5\]](#) The following protocol outlines best practices for handling **2-(4-Methoxybenzamido)acetic acid** in a laboratory setting.

Objective: To safely handle, weigh, and transfer the solid compound while minimizing exposure.

Methodology:

- Preparation:

- Work within a certified chemical fume hood or a ventilated enclosure.[\[6\]](#)
- Ensure an emergency eye wash station and safety shower are readily accessible.[\[6\]](#)
- Gather all necessary Personal Protective Equipment (PPE) as detailed in Section 7.
- Prepare a clean, designated workspace. Cover the work surface with absorbent, disposable bench paper.

- Handling and Weighing:

- Before opening, allow the container to reach room temperature to avoid moisture condensation.
- Carefully open the container, avoiding the creation of dust.
- Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or appropriate container on an analytical balance.
- Perform all transfers slowly and carefully to prevent aerosolization of the powder.[\[7\]](#)
- If any material is spilled, follow the spill cleanup procedure outlined in Section 8.

- Post-Handling:

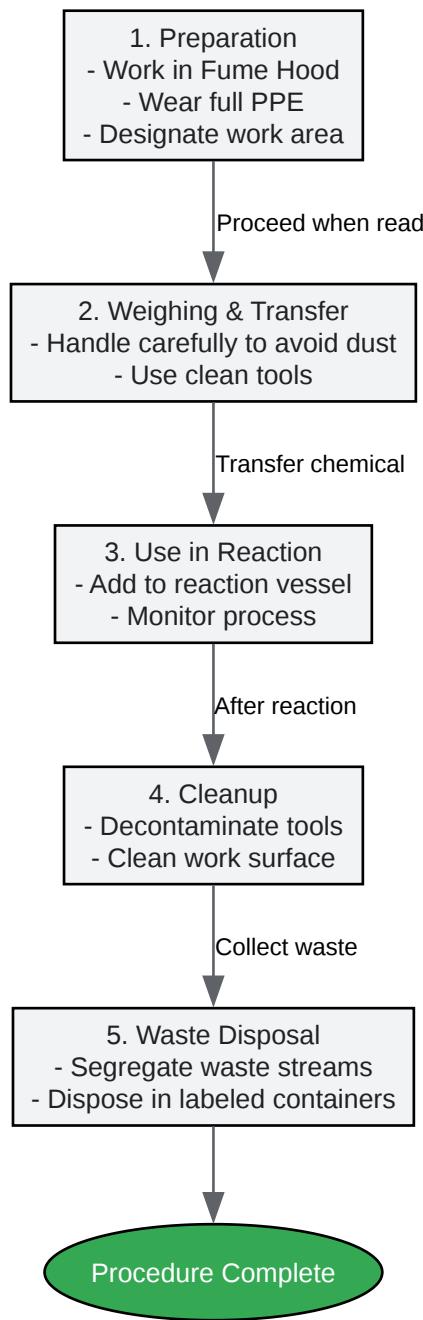
- Securely close the primary container.[\[8\]](#)
- Clean the spatula and any other contaminated equipment.

- Wipe down the work surface.
- Dispose of all contaminated materials (bench paper, gloves, weigh boat) in a designated hazardous waste container.[\[9\]](#)
- Wash hands thoroughly with soap and water after handling is complete.[\[8\]](#)

Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

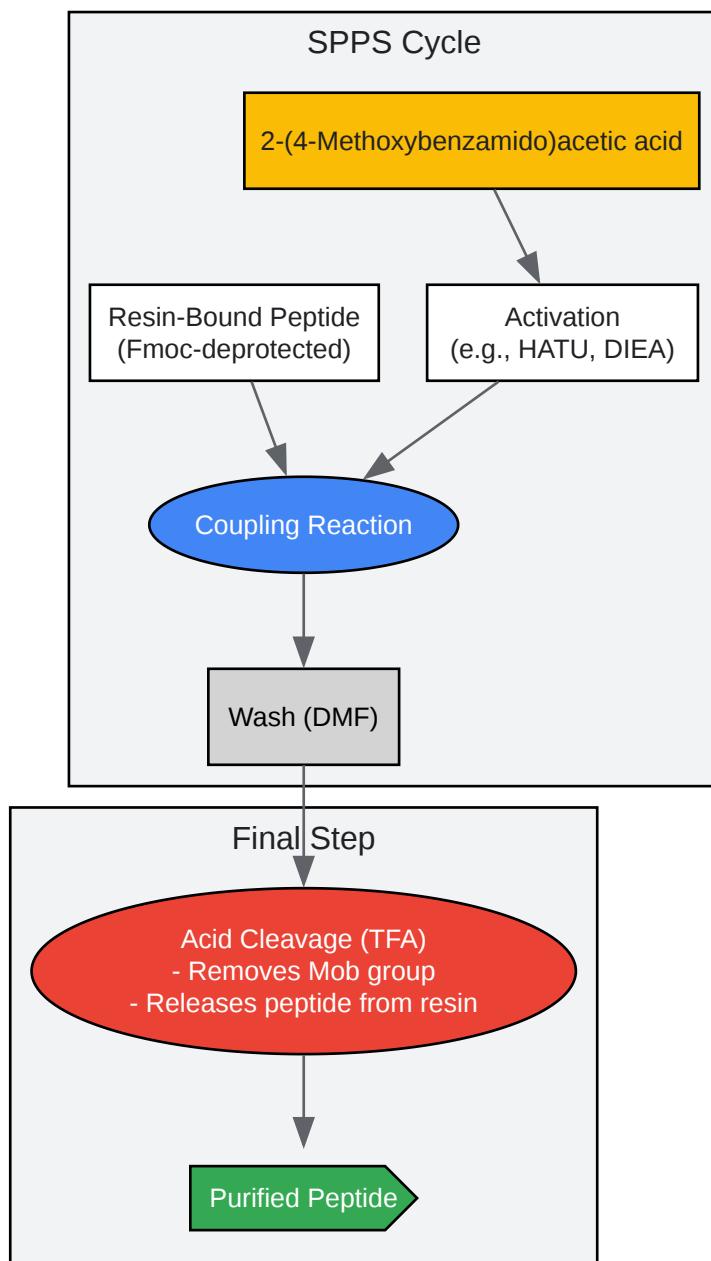
2-(4-Methoxybenzamido)acetic acid is utilized as a protected glycine building block in SPPS to prevent side reactions like diketopiperazine formation.[\[2\]](#)

Objective: To incorporate N-(4-methoxybenzoyl)glycine into a peptide sequence on a solid support resin.


Methodology:

- Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) that has the N-terminal Fmoc protecting group removed (deprotected).
- Activation of N-(4-methoxybenzoyl)glycine:
 - In a separate vessel, dissolve **2-(4-Methoxybenzamido)acetic acid** (3-5 equivalents relative to the resin substitution) in a suitable solvent like N,N-Dimethylformamide (DMF).
 - Add a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or NMM) to the solution to form the active ester.
 - Allow the activation reaction to proceed for a few minutes at room temperature.
- Coupling to the Resin:
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature to allow the coupling reaction to go to completion.

- Washing:
 - After the coupling step, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
- Fmoc Deprotection (for the next cycle):
 - Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
- Final Cleavage: The 4-methoxybenzoyl protecting group is stable to the basic conditions used for Fmoc removal but is cleaved under the final acidic cleavage conditions (e.g., with Trifluoroacetic acid - TFA) used to release the completed peptide from the resin.[\[2\]](#)


Visualizations

General Workflow for Safe Chemical Handling

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of solid chemicals in a lab.

Role in Solid-Phase Peptide Synthesis (SPPS)

[Click to download full resolution via product page](#)

Caption: Use of the compound in an Fmoc-based SPPS workflow.

Personal Protective Equipment (PPE)

Adequate PPE is essential to minimize exposure and ensure personal safety when handling **2-(4-Methoxybenzamido)acetic acid**.

Protection Type	Specification
Eye/Face Protection	Safety glasses with side-shields or chemical safety goggles. [8]
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. [8]
Respiratory Protection	For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. [8] Use in a well-ventilated area is crucial. [8]
Hand Protection	Immediately remove and properly dispose of contaminated gloves. Wash and dry hands thoroughly after use. [8]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

- After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical advice if discomfort persists.[\[8\]](#)
- After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or discomfort persists.[\[8\]](#)
- After Eye Contact: Protect the unexposed eye. Rinse the exposed eye gently with water for 15-20 minutes. Remove contact lenses if present and easy to do. Immediately get medical assistance if irritation persists.[\[8\]](#)
- After Swallowing: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[\[8\]](#)

Spill and Leak Procedures

In the event of a spill, follow these procedures to contain and clean up the material safely.

- Evacuate: Keep unprotected persons away from the spill area.[8]
- Ventilate: Ensure adequate ventilation.[8]
- Contain: Stop the spill if possible without risk.[8]
- Clean-up:
 - Wear appropriate PPE.
 - For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
 - Use an inert absorbent material if necessary.[8]
- Decontaminate: Clean the spill area thoroughly.
- Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste according to local regulations.

Storage and Incompatibilities

Proper storage is critical to maintaining the stability of the compound and ensuring safety.

- Storage Conditions: Store in a cool, dry, and well-ventilated location.[8] Keep containers tightly sealed when not in use.[8]
- Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

- Waste Characterization: Due to its hazard classification, **2-(4-Methoxybenzamido)acetic acid** should be treated as hazardous chemical waste.
- Disposal Method: Do not allow the product to enter drains or sewer systems.[7] Dispose of the chemical and its container at an approved waste disposal facility. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Methoxybenzamido)acetic acid | 13214-64-7 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. peptide.com [peptide.com]
- 8. fishersci.ca [fishersci.ca]
- 9. uwm.edu [uwm.edu]
- To cite this document: BenchChem. ["safety and handling of 2-(4-Methoxybenzamido)acetic acid"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078517#safety-and-handling-of-2-4-methoxybenzamido-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com